molecular formula C20H25N5O4S B2706174 (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-methoxy-1H-indol-2-yl)methanone CAS No. 1903014-92-5

(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Cat. No. B2706174
CAS RN: 1903014-92-5
M. Wt: 431.51
InChI Key: YRYYZKUOUUGTSA-UHFFFAOYSA-N
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Description

(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C20H25N5O4S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-methoxy-1H-indol-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-methoxy-1H-indol-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Synthesis

One of the significant applications of the compound is in chemical reactions and synthesis processes. For instance, Benati et al. (1999) explored the reactions of benzocyclic β-keto esters with various sulfonyl azides, providing insights into how the electronic features of sulfonyl azides and solvent polarity affect azidation and Favorskii-type ring contraction. This research highlights the intricate interplay between reagents and conditions in complex chemical synthesis (Benati, Nanni, & Spagnolo, 1999).

Radiochemical Synthesis

In the field of radiochemistry, Woo and Lee (1990) demonstrated the synthesis of [5-14C]pentostatin, highlighting the role of specific compounds in the preparation of radioactively labeled molecules. Their methodology involves several stages, including persilylation and glycosylation, reflecting the compound's utility in complex synthetic pathways (Woo & Lee, 1990).

Development of Novel Chemical Structures

Research by Ren et al. (2017) introduced a method for preparing 4-diazoisochroman-3-imines, showcasing the potential of the compound in developing novel chemical structures. This work emphasizes the compound's versatility in organic chemistry, particularly in creating cyclic α-diazo imidates and triazoles (Ren, Lu, & Wang, 2017).

Reagent Synthesis and Stability

Potter et al. (2016) focused on synthesizing a stable and safe diazo-transfer reagent, which is crucial in primary amines to azides conversion. Their work underscores the importance of the compound in creating reagents that are more stable and less hazardous, enhancing safety in chemical laboratories (Potter, Jayson, Miller, & Gardiner, 2016).

Mechanism of Action

properties

IUPAC Name

[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(6-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c1-14-21-19(13-23(14)2)30(27,28)25-8-4-7-24(9-10-25)20(26)18-11-15-5-6-16(29-3)12-17(15)22-18/h5-6,11-13,22H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYYZKUOUUGTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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